molecular formula C11H11NO5 B2554644 [(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid CAS No. 2270906-74-4

[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid

Cat. No.: B2554644
CAS No.: 2270906-74-4
M. Wt: 237.211
InChI Key: NGOZWWANFNWJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid is a benzoxazine derivative characterized by a fused bicyclic benzoxazine core substituted with a methyl group at position 8 and an acetic acid moiety at position 7 via an ether linkage. The compound is commercially available with 95% purity (HA-8492, Combi-Blocks) and serves as a critical intermediate in pharmacological research and synthetic chemistry . Benzoxazine derivatives are renowned for their diverse biological activities, including thrombin inhibition, receptor antagonism/agonism (e.g., thromboxane A2, serotonin-3), and anti-thrombotic properties .

Properties

IUPAC Name

2-[(8-methyl-3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-6-8(16-5-10(14)15)3-2-7-11(6)17-4-9(13)12-7/h2-3H,4-5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZWWANFNWJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCC(=O)N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid involves several steps. One common synthetic route includes the condensation of a substituted phenol with an acyl chloride, followed by cyclization to form the benzoxazine ring . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Scientific Research Applications

Synthesis and Characterization

The synthesis of [(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid typically involves the condensation of appropriate precursors followed by functional group modifications. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : Compounds derived from benzoxazine structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer). The MTT assay demonstrated significant cytotoxic effects compared to standard treatments like Doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation pathways in cancer cells. These effects are mediated through interactions with specific cellular targets that are crucial for cancer cell survival .

Anti-inflammatory Effects

Research indicates that benzoxazine derivatives exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Drug Development

The unique chemical structure of this compound positions it as a promising lead compound for drug development. Its derivatives are being explored for:

  • Cancer Therapy : Due to their ability to target cancer cells selectively.
  • Anti-inflammatory Drugs : For conditions like arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerMCF-7 Cell LineSignificant cytotoxicity compared to Dox
Anti-inflammatoryCytokine InhibitionReduced levels of TNF-alpha

Case Studies

  • Case Study 1: Anticancer Research
    • Researchers synthesized a series of benzoxazine derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications increased potency significantly.
  • Case Study 2: Anti-inflammatory Potential
    • A study evaluated the anti-inflammatory effects of benzoxazine compounds in animal models of arthritis, showing reduced swelling and pain indicators.

Mechanism of Action

The mechanism of action of [(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Biological Activity References
[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid 8-methyl, 7-oxyacetic acid 251.23 (calc.) Intermediate, potential receptor modulation
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid 2,2-difluoro, 4-acetic acid 243.17 Not specified; fluorine enhances electronegativity
(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid Benzothiazine (S instead of O) 253.29 Antibacterial, anticancer
3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid (7b) 4-methyl, 7-aminopropanoic acid 541.56 Thrombin inhibition (Ki = 2.6 nM)
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide 7-acetamide, piperidinyl-phenyl 473.56 ROR-gamma modulation (autoimmune diseases)

Structural and Electronic Effects

  • Fluorine Substitution: The difluoro analog () exhibits reduced molecular weight (243.17 vs.
  • Sulfur Replacement : Replacing the benzoxazine oxygen with sulfur (benzothiazine, ) introduces a larger atomic radius and altered hydrogen-bonding capacity, correlating with antibacterial and anticancer activities distinct from oxygen-based analogs .
  • Acetic Acid vs. Acetamide : The target compound’s free carboxylic acid group may favor ionic interactions in biological systems, whereas the acetamide derivative () enhances lipophilicity for receptor binding (e.g., ROR-gamma) .

Biological Activity

[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazine core, which is known for its diverse biological activities. The structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H11_{11}N1_{1}O4_{4}

Antimicrobial Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Benzoxazine derivatives have been investigated for their anticancer potential. Specific studies highlight their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Thrombin Inhibition and Antithrombotic Effects

Recent studies have focused on the antithrombotic properties of benzoxazine derivatives. This compound has been shown to exhibit thrombin inhibitory activity, making it a candidate for developing new anticoagulant therapies. This activity is particularly relevant in preventing thromboembolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors involved in thrombus formation or cancer progression.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Thrombin InhibitionDemonstrates significant thrombin inhibition

Case Study: Thrombin Inhibition

A study investigating the thrombin inhibitory potential of similar benzoxazine derivatives reported an IC50_{50} value indicating effective inhibition at low concentrations. This suggests that this compound could be developed into a therapeutic agent for managing thrombosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution of the benzoxazin core. For example, intermediates like 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-substituted benzoxazins are prepared by coupling halogenated benzoxazin precursors with heterocyclic moieties under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃). Optimization involves controlling temperature (45–80°C), reaction time (1–24 h), and stoichiometric ratios of reactants. Yields of ~43–50% are typical, with purity enhanced via column chromatography or recrystallization .

Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Signals for the methyl group (δ ~2.1–2.3 ppm), oxyacetic acid protons (δ ~4.3–4.6 ppm), and aromatic protons (δ ~6.8–7.2 ppm) are critical. Splitting patterns confirm substitution on the benzoxazin ring .
  • HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., ~290.1154 for C₁₆H₁₈O₅). Isotopic patterns validate elemental composition .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, such as antiproliferative effects?

  • Methodological Answer : Cell proliferation assays using human cancer lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HMEC-1) are recommended. Cells are cultured in DMEM with 10% FBS, treated with the compound (1–100 µM), and counted after 48–72 h using a Coulter counter. Dose-response curves and IC₅₀ values are calculated to assess potency and selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance thrombin inhibition?

  • Methodological Answer : Replace the oxyacetic acid moiety with bioisosteres (e.g., sulfonamides or amidines) to improve binding to thrombin's active site. For example, substituting the P3 position with hydrophobic groups (e.g., benzyl) increases selectivity, as seen in related benzoxazin-3-one scaffolds (Ki = 2.6 nM for thrombin) . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes .

Q. How should researchers resolve contradictions in biological data, such as varying IC₅₀ values across cell lines?

  • Methodological Answer :

Validate assay conditions (e.g., cell passage number, media composition, incubation time).

Test metabolite stability via LC-MS to rule out degradation.

Compare with structurally related compounds (e.g., 2,4-dihydroxy-7-methoxy-benzoxazinone derivatives) to identify scaffold-specific trends .

Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanisms .

Q. What crystallographic techniques are critical for elucidating the 3D structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the structure. Key parameters include hydrogen bonding (e.g., O–H···O interactions between oxyacetic acid and water molecules) and π-π stacking of the benzoxazin ring. Puckering analysis (Cremer-Pople parameters) confirms the half-chair conformation of the dihydro-2H-benzoxazin ring .

Key Considerations for Experimental Design

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the oxyacetic acid group .
  • Biological Testing : Include positive controls (e.g., doxorubicin for antiproliferative assays) and validate results across ≥3 independent replicates .
  • Data Interpretation : Cross-reference spectral data (NMR, HRMS) with computational models to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.